2,2'-Bipyridine-6,6'-dicarbaldehyde
Overview
Description
2,2’-Bipyridine-6,6’-dicarbaldehyde is a bidentate ligand which has been employed in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . It is also used in the formation of a metal-organic polyhedra composed of Fe II and the Schiff base ligand .
Synthesis Analysis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-6,6’-dicarbaldehyde can be viewed using Java or Javascript . It binds metals as a chelating ligand, forming a 5-membered chelate ring .Chemical Reactions Analysis
Through a combination of electrochemical analysis, chemical oxygen evolution, and density functional theory calculations, it has been revealed that the catalytic activity is unaffected by the electronic features of the backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine-6,6’-dicarbaldehyde include a density of 1.3±0.1 g/cm^3, boiling point of 392.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.3±3.0 kJ/mol .Scientific Research Applications
Synthesis and Macrocyclic Compound Formation
2,2'-Bipyridine-6,6'-dicarbaldehyde has been utilized in the synthesis of various macrocyclic compounds. A study by Hodačová and Buděšínský (2007) demonstrated the preparation of 2,2'-Bipyridine-5,5'-dicarbaldehyde, which, upon condensation with trans-1,2-diaminocyclohexane, yielded a macrocyclic hexa Schiff base. This base, after reduction, formed a large macrocyclic hexaamine incorporating three bipyridine units into the macrocycle structure (Hodačová & Buděšínský, 2007).
Catalysis and Polymerization
The compound's derivatives have been employed in catalysis and polymerization processes. For instance, Haddleton et al. (1997) showed that 2-pyridinecarbaldehyde imines, similar to bipyridines, can be used in atom transfer polymerization with copper(I) bromides and alkyl bromides, highlighting the versatility of these ligands in producing homogeneous reactions and soluble Cu(I) species (Haddleton et al., 1997).
Covalent Organic Frameworks
In the field of covalent organic frameworks (COFs), 2,2'-Bipyridine-6,6'-dicarbaldehyde has been used as a component. Zhang et al. (2016) introduced bipyridine ligands into two-dimensional COFs using this compound. These COFs, formed by imine group linkages, were capable of coordinating with palladium(II) ions and exhibited good catalytic activity for the Heck reaction, demonstrating the potential of these frameworks in metal catalysis (Zhang et al., 2016).
Chiral Schiff Base Ligands
The compound has also been explored in the synthesis of chiral Schiff base ligands. Boyd et al. (2010) synthesized enantiopure 2,2'-bipyridines from the cis-dihydrodiol metabolites of 2-chloroquinolines. These hydroxylated 2,2'-bipyridines, including their N-oxide and N,N'-dioxide derivatives, were used as enantioselective organocatalysts in asymmetric allylation of aldehydes and aminolysis of meso-epoxides, illustrating their utility in asymmetric synthesis (Boyd et al., 2010).
Safety And Hazards
Future Directions
The future directions of 2,2’-Bipyridine-6,6’-dicarbaldehyde research could involve further exploration of its use in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . Additionally, its role in the formation of metal-organic polyhedra could be further investigated .
properties
IUPAC Name |
6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCJRHPJLHJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407201 | |
Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-6,6'-dicarbaldehyde | |
CAS RN |
49669-26-3 | |
Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.